3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Sulfonylation: The azetidine ring is then sulfonylated using 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Pyridine: The final step involves the coupling of the sulfonylated azetidine with a pyridine derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine: Lacks the methyl group on the phenyl ring.
3-((1-((2-Methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine: Lacks the methoxy group on the phenyl ring.
3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
The presence of both the methoxy and methyl groups on the phenyl ring, along with the azetidine and pyridine moieties, gives 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine unique chemical and biological properties. These structural features may enhance its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
3-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-5-6-15(21-2)16(8-12)23(19,20)18-10-14(11-18)22-13-4-3-7-17-9-13/h3-9,14H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXVKRDKRBYWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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